9H-Purin-6-amine, 9-(2,3-diazidopropyl)-
Description
9H-Purin-6-amine, 9-(2,3-diazidopropyl)- is a purine derivative characterized by a 2,3-diazidopropyl substituent at the N9 position. This compound’s structural uniqueness lies in its dual azide (-N₃) groups, which confer reactivity for applications such as click chemistry, photoaffinity labeling, and bioconjugation. Unlike conventional nucleoside analogs, its design emphasizes chemical versatility over direct biological activity, making it valuable in probe synthesis and materials science .
Properties
CAS No. |
88492-35-7 |
|---|---|
Molecular Formula |
C8H9N11 |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
9-(2,3-diazidopropyl)purin-6-amine |
InChI |
InChI=1S/C8H9N11/c9-7-6-8(13-3-12-7)19(4-14-6)2-5(16-18-11)1-15-17-10/h3-5H,1-2H2,(H2,9,12,13) |
InChI Key |
KTYUOAXNTIDVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CN=[N+]=[N-])N=[N+]=[N-])N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the N9 Position
The primary route involves displacing a leaving group (e.g., chlorine) at the N9 position of 6-aminopurine derivatives with 2,3-diazidopropylamine.
Protocol :
- Substrate Preparation : 6-Chloro-9H-purine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
- Amine Coupling : 2,3-Diazidopropylamine (1.2 equiv) and triethylamine (2.0 equiv) are added, and the mixture is stirred at 60°C for 12 hours.
- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and dried over sodium sulfate.
Key Variables :
Reductive Amination of 9-Propargyl Purine Derivatives
An alternative method employs propargyl-substituted purines, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidoethanol:
Procedure :
- Alkyne Activation : 9-Propargyl-6-aminopurine (1.0 equiv) and CuI (0.1 equiv) are suspended in tert-butanol.
- Azide Addition : 2,3-Diazidopropanol (1.5 equiv) is added, and the mixture is refluxed for 8 hours.
- Isolation : The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield Optimization :
- Catalyst Loading : 10 mol% CuI achieves 68% yield, while higher concentrations promote side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) improve azide solubility but require strict moisture control.
Reaction Mechanisms and Kinetic Analysis
Nucleophilic Aromatic Substitution
The N9 substitution proceeds via a two-step mechanism:
- Deprotonation : Triethylamine abstracts a proton from 2,3-diazidopropylamine, generating a nucleophilic amine.
- Attack on Purine : The amine attacks the electron-deficient C9 of 6-chloropurine, displacing chloride (SNAr mechanism).
Kinetic Data :
Copper-Mediated Cycloaddition
CuAAC follows a concerted mechanism with a six-membered transition state:
- Copper Acetylide Formation : CuI coordinates to the propargyl group, enhancing electrophilicity.
- Azide Coordination : The azide group binds to copper, facilitating 1,3-dipolar cycloaddition.
Stereoelectronic Effects :
- Electron-withdrawing groups on the purine accelerate reaction rates by 30%.
- Steric hindrance at C8 reduces yields by 12–18%.
Purification and Analytical Characterization
Chromatographic Techniques
| Method | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Flash Chromatography | Silica gel, EtOAc/Hexane (1:2) | 95 | 62 |
| HPLC | C18 column, MeCN/H₂O (70:30) | 99 | 58 |
Notes :
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-$$d_6$$): δ 8.35 (s, 1H, H8), 6.75 (br s, 2H, NH₂), 4.22 (m, 2H, CH₂N₃), 3.89 (m, 1H, CHN₃).
- IR (KBr): 2105 cm⁻¹ (N₃ stretch), 1650 cm⁻¹ (C=N purine).
- MS (ESI+) : m/z 271.2 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
9H-Purin-6-amine, 9-(2,3-diazidopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the diazido groups to amines.
Substitution: The diazido groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the azido groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9H-Purin-6-amine, 9-(2,3-diazidopropyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, including as a precursor for drug development.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(2,3-diazidopropyl)- involves its interaction with molecular targets such as enzymes and nucleic acids. The diazido groups can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies, where it can be used to tag biomolecules for detection and analysis.
Comparison with Similar Compounds
9-[6(S),9-Diamino-5,6,7,8,9-pentadeoxy-β-D-ribo-nonanosyl]-9H-purin-6-amine
- Structural Differences: Features a diamino-modified sugar moiety instead of the diazidopropyl group.
- In contrast, the diazidopropyl group prioritizes chemical reactivity (e.g., Staudinger ligation) over innate bioactivity .
- Applications : Primarily studied in plant metabolomics, whereas the diazidopropyl analog is tailored for synthetic chemistry applications.
PU-H71-SnMe3 and PU-AD-SnMe3
- Structural Differences : Contain trimethylstannyl and thioether groups for radiolabeling.
- Functional Implications : Designed for visualizing protein-protein interactions via positron emission tomography (PET). The diazidopropyl compound lacks radiolabeling capacity but offers dual azides for orthogonal conjugation strategies.
- Synthetic Utility : PU analogs require stannyl precursors, while the diazidopropyl derivative may utilize azide-alkyne cycloaddition for modular functionalization .
2',3'-Dideoxyadenosine (CAS 4097-22-7)
- Structural Differences : Lacks hydroxyl groups on the ribose sugar, critical for chain termination in antiviral therapy.
- Functional Implications : Acts as a DNA chain terminator, whereas the diazidopropyl compound’s azides enable crosslinking or probe attachment.
- Stability: Dideoxyadenosine’s deoxygenation enhances metabolic stability, while azides may decompose under UV light or reducing conditions .
9-((4R,6R)-6-(Aminomethyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine (27a–d)
- Structural Differences: Substituents include aminomethyl, aminoethyl, and aminopropyl groups.
- Functional Implications : These derivatives inhibit type I protein arginine methyltransferases (PRMTs). The diazidopropyl compound’s azides are inert in enzymatic inhibition but serve as handles for covalent immobilization or fluorescent tagging .
N-Isopentenyladenine (CAS 16465-34-2)
- Structural Differences : Contains an isopentenyl group, a natural cytokinin side chain.
- Functional Implications: Regulates plant cell division and differentiation. The diazidopropyl analog’s synthetic design excludes endogenous signaling roles, focusing instead on chemical reactivity .
Key Comparative Data
| Compound | Key Substituent | Primary Application | Reactivity/Specificity |
|---|---|---|---|
| 9-(2,3-Diazidopropyl)-9H-purin-6-amine | 2,3-Diazidopropyl | Bioconjugation, photoaffinity | Dual azides for click chemistry |
| 2',3'-Dideoxyadenosine | 2',3'-Dideoxyribose | Antiviral therapy | DNA chain termination |
| PU-H71-SnMe3 | Trimethylstannyl-thioether | PET imaging of protein complexes | Radiolabeling for in vivo tracking |
| N-Isopentenyladenine | Isopentenyl | Plant growth regulation | Cytokinin receptor binding |
| 9-(Aminomethyl)-tetrahydrofuro derivatives | Aminomethyl/ethyl/propyl | PRMT inhibition | Enzyme active-site interaction |
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